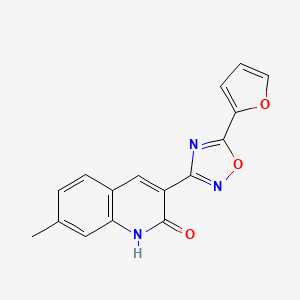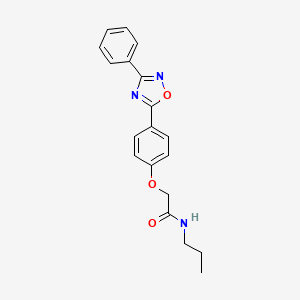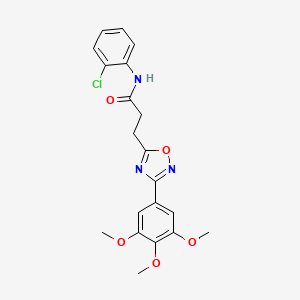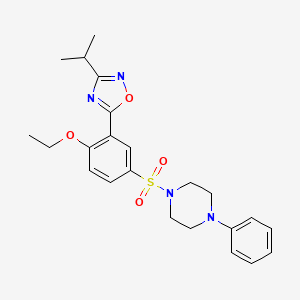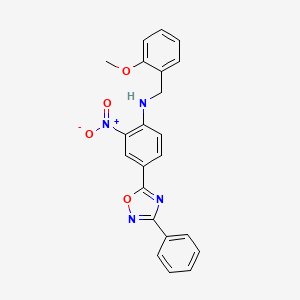
N-(2-methoxybenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBNOPA and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of MBNOPA is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and pathways involved in tumor growth and inflammation. It has also been found to induce apoptosis in cancer cells and inhibit the production of reactive oxygen species.
Biochemical and Physiological Effects:
MBNOPA has been found to have various biochemical and physiological effects. It has been shown to reduce tumor size and increase survival rates in animal models. It has also been found to reduce inflammation and oxidative stress in vitro and in vivo. Additionally, MBNOPA has been shown to have low toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MBNOPA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It has also been found to have low toxicity, making it suitable for in vitro and in vivo experiments. However, MBNOPA has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of MBNOPA. One direction is to further investigate its mechanism of action and identify specific targets for its anti-tumor and anti-inflammatory effects. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of water-soluble derivatives of MBNOPA could expand its use in various experiments.
Méthodes De Synthèse
MBNOPA can be synthesized using various methods, including the reaction of 2-nitro-4-chloroaniline and 2-methoxybenzylamine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-nitroaniline, 2-methoxybenzaldehyde, and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a catalyst such as triethylamine. These methods have been optimized to obtain high yields of MBNOPA.
Applications De Recherche Scientifique
MBNOPA has potential applications in various fields of scientific research. It has been studied for its anti-tumor, anti-inflammatory, and anti-bacterial properties. Studies have shown that MBNOPA can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Additionally, MBNOPA has been studied for its antibacterial properties against gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-29-20-10-6-5-9-17(20)14-23-18-12-11-16(13-19(18)26(27)28)22-24-21(25-30-22)15-7-3-2-4-8-15/h2-13,23H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBIITMQXDBMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703611.png)

